molecular formula C4H2N2S B1581028 4-Isothiazolecarbonitrile CAS No. 3912-37-6

4-Isothiazolecarbonitrile

Cat. No. B1581028
CAS RN: 3912-37-6
M. Wt: 110.14 g/mol
InChI Key: OCYPFRDEUKBLNI-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile is a chemical compound with the molecular formula C4H2N2S and a molecular weight of 110.137 . It is also known by its CAS Registry Number: 3912-37-6 .


Synthesis Analysis

The synthesis of 4-Isothiazolecarbonitrile involves treating a 5,5-dithiobis(3-halo-4-isothiazolecarbonitrile), where the halogen atoms are chlorine or bromine, with a halogenating agent (chlorine or bromine) to form the intermediate 3-halo-4-cyano-S-isothiazoiesulfenyl halide . This intermediate is then subjected to mild heating, which results in cyclization and the formation of the corresponding 3,4-dihaloisothiazolo .


Molecular Structure Analysis

The molecular structure of 4-Isothiazolecarbonitrile can be represented by the InChI string: InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 4-Isothiazolecarbonitrile are complex and involve multiple steps. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at ca. 82 °C leads to a complete consumption of the starting isothiazole and isolation of the desired 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .

Scientific Research Applications

Antiviral Activities

4-Isothiazolecarbonitrile derivatives demonstrate notable antiviral activities. Studies have explored their structural, topological, and vibrational properties, showing their efficacy against various viruses. For instance, derivatives like 3-mercapto-5-phenyl-4-isothiazolecarbonitrile and others have been studied for their elevated antiviral activity, particularly against enteroviruses and human rhinovirus (HRV) serotypes (Romani et al., 2015). Additionally, compounds like 3-methylthio-5-phenyl-4-isothiazolecarbonitrile showed high activity against polio 1 and ECHO 9, with a focus on their early impact on viral replication (Cutrì et al., 1998).

HIV Replication Inhibition

Certain isothiazole derivatives, such as 3-mercapto-5-phenyl-4-isothiazolecarbonitrile, have been identified as inhibitors of HIV replication. These compounds were effective against both HIV-1 and HIV-2 at various effective concentrations. This highlights the potential of 4-isothiazolecarbonitrile derivatives in HIV research and treatment strategies (Cutrì et al., 2004).

Synthetic Applications

The synthesis of isothiazole derivatives, including those of 4-isothiazolecarbonitrile, has been a subject of research. Innovative methods have been reported for the synthesis of isothiazoles and pyrimidines, expanding the range of possible applications in medicinal chemistry and drug discovery (Crenshaw & Partyka, 1970).

Anti-rhinovirus Activity

The effectiveness of 3-methylthio-5-aryl-4-isothiazolecarbonitriles against rhinoviruses has been demonstrated. These compounds showed specific inhibition against various rhinovirus serotypes, adding to the understanding of isothiazole derivatives as potent antiviral agents (Garozzo et al., 2000).

Antipoliovirus Activity

Research on 3-methylthio-5-phenyl-4-isothiazolecarbonitrile revealed its significant anti-poliovirus activity. Investigations into its mechanism of action indicated an effect on early processes of viral replication, offering insights into the potential therapeutic uses of isothiazole derivatives (Garozzo et al., 2010).

Future Directions

Future research on 4-Isothiazolecarbonitrile could focus on its potential antiviral properties, given that isothiazole derivatives have shown effectiveness against HIV-1 and HIV-2 . Additionally, further investigation into the synthesis and chemical reactions of 4-Isothiazolecarbonitrile could provide valuable insights into its potential applications .

properties

IUPAC Name

1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYPFRDEUKBLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192371
Record name 4-Isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiazolecarbonitrile

CAS RN

3912-37-6
Record name 4-Isothiazolecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
WR Hatchard - The Journal of Organic Chemistry, 1964 - ACS Publications
… Salts of 3,5-dimercapto-4-isothiazolecarbonitrile were formed by the reaction of salts of … Earlier we described thepreparation of 3,5-dichloro4-isothiazolecarbonitrile (2) by the ring …
Number of citations: 24 pubs.acs.org
WR Hatchard - The Journal of Organic Chemistry, 1964 - ACS Publications
… An analogous 3,5-dibromo-4-isothiazolecarbonitrile was prepared in low yield by the action of bromine on 2. Reaction with Nucleophilic Reagents.—Nucleophilic agents react with 1 …
Number of citations: 105 pubs.acs.org
CCC Cutrı̀, A Garozzo, MA Siracusa, A Castro… - Antiviral research, 2002 - Elsevier
… Recently, we reported that the antirhinovirus activity of the 5-aryl-4-isothiazolecarbonitrile derivatives depends on the presence of bulky substituents at the para position of the phenyl …
Number of citations: 31 www.sciencedirect.com
D Romani, MJ Márquez, MB Márquez… - Journal of Molecular …, 2015 - Elsevier
… , 3-Ethylthio-5-phenyl-4-isothiazolecarbonitrile, S-[3-(4-cyano-… -3-yl) disulphanyl-4-isothiazolecarbonitrile and 1,2-Bis(4-cyano-… -5-phenyl-4-isothiazolecarbonitrile, 3-methylthio-5-phenyl-…
Number of citations: 69 www.sciencedirect.com
A Garozzo, CCC Cutrı̀, A Castro, G Tempera… - Antiviral research, 2000 - Elsevier
A series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles has been evaluated as anti rhinovirus agents against a panel of 17 representative human rhinovirus (HRV) serotypes, …
Number of citations: 30 www.sciencedirect.com
CCC Cutrí, A Garozzo, MA Siracusa, MC Sarvá… - Bioorganic & medicinal …, 1998 - Elsevier
… HCl gave 3-mercapto-5-phenyl-4isothiazolecarbonitrile 12a’, as shown in Scheme 1. The … lOa, an excess of water yielded a mixture of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile …
Number of citations: 34 www.sciencedirect.com
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
Regioselective palladium catalysed coupling reactions are achieved in good to high yields, starting from either 3,5-dichloro- or 3,5-dibromoisothiazole-4-carbonitriles 1 and 2, providing …
Number of citations: 35 pubs.rsc.org
A Garozzo, CCC Cutri… - Antiviral Chemistry …, 2007 - journals.sagepub.com
… Among the previously synthesized compounds, only 3mercapto-5-phenyl-4-isothiazolecarbonitrile [IS-56] was found to inhibit the replication of HIV-1 (IIIB) and HIV2 (ROD). Further …
Number of citations: 10 journals.sagepub.com
A Garozzo, A Stivala, G Tempera, A Castro - Antiviral research, 2010 - Elsevier
… In the present study, compound 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, coded IS-2, was selected from the series of 4 isothiazole derivatives, since it exhibited the highest in …
Number of citations: 16 www.sciencedirect.com
CCC Cutri, A Garozzo… - Antiviral Chemistry …, 2004 - journals.sagepub.com
… Among the tested compounds, only 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was found to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) at 50% effective concentrations (…
Number of citations: 13 journals.sagepub.com

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